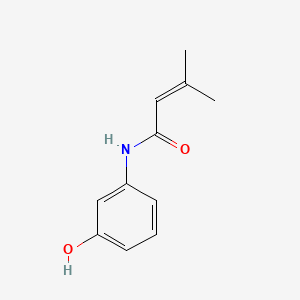
3'-Hydroxy-3-methylcrotonanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Hydroxy-3-methylcrotonanilide is an organic compound with the molecular formula C13H16N2O3 It is a derivative of crotonanilide, featuring a hydroxy group at the 3’ position and a methyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-3-methylcrotonanilide typically involves the reaction of crotonanilide with appropriate reagents to introduce the hydroxy and methyl groups at the desired positions. One common method involves the use of methylamine and methanesulfonic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 3’-Hydroxy-3-methylcrotonanilide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Catalysts such as zinc chloride or aluminum chloride may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Hydroxy-3-methylcrotonanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of 3’-oxo-3-methylcrotonanilide.
Reduction: Regeneration of 3’-Hydroxy-3-methylcrotonanilide.
Substitution: Formation of 3’-bromo-3-methylcrotonanilide.
Wissenschaftliche Forschungsanwendungen
3’-Hydroxy-3-methylcrotonanilide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3’-Hydroxy-3-methylcrotonanilide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various cellular processes, such as enzyme activity, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Hydroxycrotonanilide: Lacks the methyl group at the 3 position.
3-Methylcrotonanilide: Lacks the hydroxy group at the 3’ position.
Crotonanilide: Lacks both the hydroxy and methyl groups.
Uniqueness
3’-Hydroxy-3-methylcrotonanilide is unique due to the presence of both the hydroxy and methyl groups, which confer distinct chemical and biological properties The hydroxy group enhances its ability to form hydrogen bonds, while the methyl group increases its lipophilicity
Eigenschaften
CAS-Nummer |
55791-96-3 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-(3-hydroxyphenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)6-11(14)12-9-4-3-5-10(13)7-9/h3-7,13H,1-2H3,(H,12,14) |
InChI-Schlüssel |
XHMFYLJVKDLTTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)NC1=CC(=CC=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)
![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
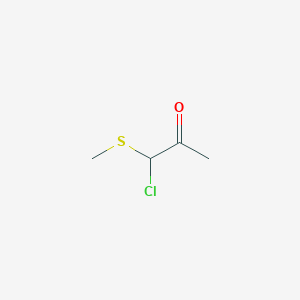
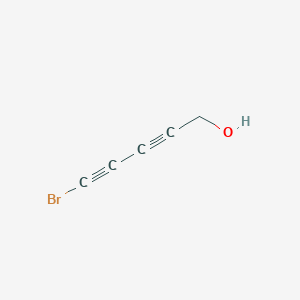
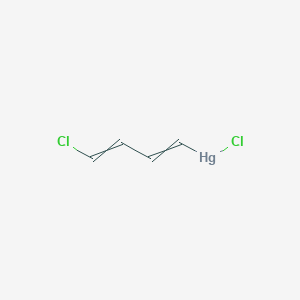
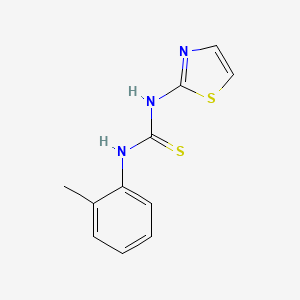
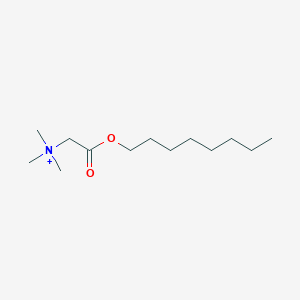

![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)


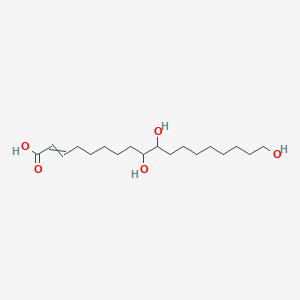
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
